Cyrene™

Overview

Description

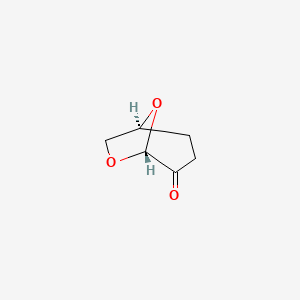

Cyrene™ is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.

The exact mass of the compound Cyrene™ is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyrene™ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyrene™ including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Dihydrolevoglucosenone, also known as (1S,5R)-6,8-Dioxabicyclo(3.2.1)octan-4-one or Cyrene™, is a bio-based solvent derived from cellulose . It has been recognized as a green and sustainable alternative to petroleum-based dipolar aprotic solvents .

Target of Action

The primary targets of Dihydrolevoglucosenone are various organic compounds and polymers . It has been used as an effective solvent for Cu(0) wire-mediated reversible deactivation radical polymerization (RDRP) of various monomers . It has also been used as a solvent for lignin fractionation, processing, and chemistry .

Mode of Action

Dihydrolevoglucosenone interacts with its targets by acting as a dipolar aprotic solvent . It dissolves a wide range of technical lignins, including Kraft (KL), soda, and organosolv lignins . It also facilitates Cu(0) wire-mediated RDRP of various monomers .

Biochemical Pathways

The biochemical pathways affected by Dihydrolevoglucosenone primarily involve the dissolution and processing of lignins and the polymerization of monomers . The compound’s ability to dissolve a wide range of lignins allows for their fractionation and processing . In the context of polymerization, Dihydrolevoglucosenone enables the RDRP of various monomers .

Pharmacokinetics

Dihydrolevoglucosenone has a boiling point of 226 °C at 101.325 kPa, and a vapor pressure of 14.4 Pa near room temperature (25 °C) . It has a comparatively high dynamic viscosity of 14.5 cP . It is miscible with water and many organic solvents . These properties impact the compound’s bioavailability by influencing its solubility, absorption, distribution, and elimination.

Result of Action

The molecular and cellular effects of Dihydrolevoglucosenone’s action primarily involve the dissolution of lignins and the polymerization of monomers . It enables the fractionation and processing of lignins, leading to the recovery of fractions of controlled molar masses . It also facilitates the RDRP of various monomers, resulting in products with a broad range of molar masses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dihydrolevoglucosenone. For instance, the compound’s ability to dissolve lignins depends on the lignin structure, which is governed by the botanical origin and the extraction process . Moreover, Dihydrolevoglucosenone is stable at temperatures up to 195 °C and weak acids and bases . It is readily biodegradable (99% within 14 days) and reacts to oxidants such as aqueous 30% hydrogen peroxide solution even at room temperature .

Biochemical Analysis

Biochemical Properties

It is known that it is a clear colorless, to light-yellow liquid with a mild, smoky ketone-like odor . It is miscible with water and many organic solvents

Cellular Effects

One study has shown that it can be used as a solvent for antibacterial drug discovery against ESKAPE pathogens

Molecular Mechanism

It is known that it can react with inorganic bases via an aldol condensation mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, Dihydrolevoglucosenone has been evaluated as a potential sustainable mobile phase solvent in reversed-phase chromatography . It has been found to be a benign biodegradable solvent, making it an attractive replacement to classical non-green organic chromatographic solvents such as acetonitrile .

Metabolic Pathways

It is known that it can be prepared from cellulose in a simple two-step process

Properties

IUPAC Name |

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIRALQRTSITMI-UJURSFKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2OCC1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2OC[C@H]1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450332 | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53716-82-8 | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5R)-6,8-Dioxabicyclo(3.2.1)octan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

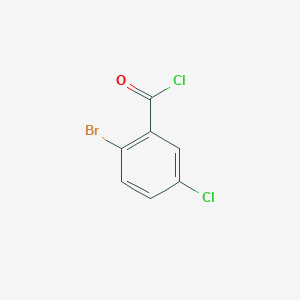

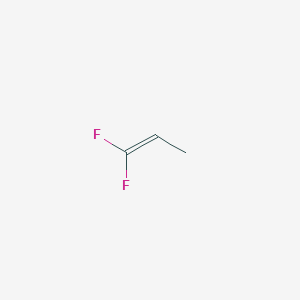

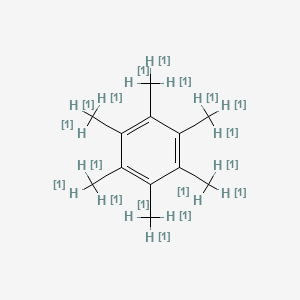

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

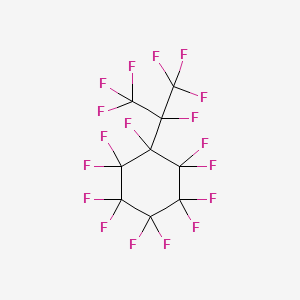

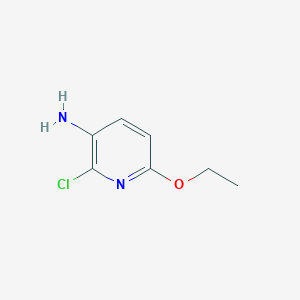

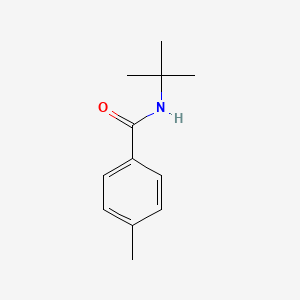

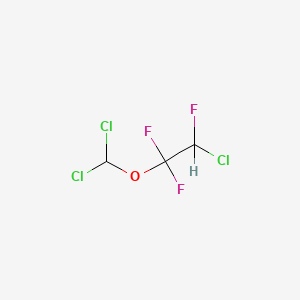

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B3031508.png)

![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)

![1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B3031515.png)

![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)